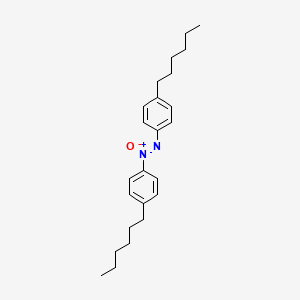

4,4'-Dihexylazoxybenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-hexylphenyl)-(4-hexylphenyl)imino-oxidoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N2O/c1-3-5-7-9-11-21-13-17-23(18-14-21)25-26(27)24-19-15-22(16-20-24)12-10-8-6-4-2/h13-20H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPHVKPAMBWIRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)CCCCCC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37592-88-4 | |

| Record name | 4,4'-Dihexylazoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037592884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4,4'-Dihexylazoxybenzene: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dihexylazoxybenzene is a calamitic (rod-shaped) liquid crystal, a class of materials that exhibit properties intermediate between those of conventional liquids and solid crystals. The arrangement of these molecules can be influenced by external stimuli such as temperature and electric fields, making them crucial components in technologies like liquid crystal displays (LCDs). The core of this compound consists of an azoxybenzene moiety, with flexible hexyl chains at the para positions. This structure gives rise to its mesomorphic behavior, where it can exist in one or more liquid crystalline phases within a specific temperature range. Understanding the synthesis, chemical structure, and physicochemical properties of this compound is essential for its application in materials science and potentially in specialized drug delivery systems where phase transitions can be triggered.

Chemical Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a central azoxybenzene core with two hexyl chains attached at the 4 and 4' positions.

Molecular Formula: C₂₄H₃₄N₂O

Molecular Weight: 366.54 g/mol

IUPAC Name: 1,2-bis(4-hexylphenyl)diazene 1-oxide

The key structural features that dictate its properties are:

-

The Rigid Core: The azoxybenzene group provides the necessary rigidity and anisotropy for the formation of liquid crystalline phases.

-

The Flexible Alkyl Chains: The hexyl chains contribute to the molecule's overall shape and influence the transition temperatures between different phases. The length of these chains is a critical factor in determining the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which it is stable.

A summary of the key physicochemical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₃₄N₂O | |

| Molecular Weight | 366.54 g/mol | |

| CAS Number | 37592-88-4 |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, beginning with the synthesis of the azoxybenzene core followed by the attachment of the hexyl side chains. A common and effective method involves the oxidation of 4-hexylaniline.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of symmetrical dialkylazoxybenzenes.

Principle: The synthesis involves the oxidation of 4-hexylaniline using hydrogen peroxide in a suitable solvent. The reaction conditions, particularly temperature and pH, are crucial for achieving a good yield and minimizing the formation of byproducts.

Materials:

-

4-Hexylaniline

-

30% Hydrogen peroxide (H₂O₂)

-

Acetic acid

-

Methanol or Ethanol

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-hexylaniline in acetic acid. Heat the solution to approximately 35°C.

-

Oxidation: Slowly add 30% hydrogen peroxide dropwise to the stirred solution. Maintain the reaction temperature between 35-40°C. The reaction progress can be monitored by the color change of the solution, which typically turns from a lime-green to a yellow oil.

-

Reaction Monitoring: The completion of the reaction is indicated by the initial darkening of the yellow color. It is critical to stop the reaction at this point to prevent the formation of orange or brown byproducts, which can complicate purification and lower the yield.

-

Work-up: Once the reaction is complete, cool the mixture and separate the organic layer. If the product solidifies, it can be extracted with diethyl ether.

-

Purification: The crude product can be purified by recrystallization from a 1:1 mixture of methanol and ethanol. The purified this compound should be obtained as a crystalline solid.

Diagram of the Synthetic Workflow:

Caption: Generalized phase transitions of a thermotropic liquid crystal.

Spectroscopic Characterization

The structure and purity of this compound are confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the benzene rings and the aliphatic protons of the hexyl chains. The aromatic protons will typically appear as doublets in the downfield region (around 7-8 ppm), while the aliphatic protons will appear as multiplets and a triplet in the upfield region (around 0.8-2.7 ppm).

-

¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The aromatic carbons will resonate in the downfield region (around 120-150 ppm), while the aliphatic carbons of the hexyl chains will appear in the upfield region (around 14-32 ppm).

Due to the lack of publicly available NMR spectra for this compound, the following table provides predicted chemical shift ranges based on the analysis of similar structures.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound:

| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |

| Aromatic-H | 7.2 - 8.3 | Aromatic-C | 122 - 149 |

| -CH₂- (adjacent to ring) | 2.6 - 2.8 | -CH₂- (adjacent to ring) | 35 - 37 |

| -CH₂- (chain) | 1.2 - 1.7 | -CH₂- (chain) | 22 - 32 |

| -CH₃ | 0.8 - 1.0 | -CH₃ | ~14 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:

-

C-H stretching (aliphatic): 2850-2960 cm⁻¹

-

C=C stretching (aromatic): 1450-1600 cm⁻¹

-

N=N stretching (azoxy): ~1440-1470 cm⁻¹

-

N-O stretching (azoxy): ~1250-1300 cm⁻¹

-

C-N stretching: ~1100-1200 cm⁻¹

The NIST WebBook provides a reference IR spectrum for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would be expected at m/z 366.54. Common fragmentation patterns would involve the cleavage of the hexyl chains and the azoxybenzene core. The NIST WebBook provides a reference mass spectrum for this compound.

Safety and Handling

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable model compound for the study of calamitic liquid crystals. Its synthesis is achievable through established organic chemistry methods, and its properties can be thoroughly characterized using standard analytical techniques. The interplay between its rigid core and flexible side chains gives rise to its interesting mesomorphic behavior, making it a subject of continued interest in materials science. Further research to fully elucidate its specific phase transition temperatures and detailed spectroscopic data will be beneficial for its potential application in advanced materials and technologies.

References

- [tBu4PcIn]2(TFP) (3) is synthesized in ultrasonic bath with yield 86 %, by reaction of [tBu4PcInCl] (1) with freshly prepared BrMgF4C6MgBr in presence of N,N,N´,N´-tetramethylethylenediamine (tmed) as catalyst. In absence of tmed, the monomeric complexes tBu4PcIn(p-BrC6F4), tBu4PcIn(TFP), tBu4PcMg or tBu4PcInBr are formed, instead. The dimers [tBu4PcInCl]2.dib (4) and [tBu4PcIn(p-TMP)]2.dib (5) are synthesized by reaction of stoichiometric amounts of dib with 1

An In-Depth Technical Guide to the Liquid Crystal Phase Transitions of 4,4'-Dihexylazoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the liquid crystal phase transitions of 4,4'-Dihexylazoxybenzene. As a member of the p,p'-dialkylazoxybenzene homologous series, this compound exhibits a rich polymorphism that is crucial for understanding its physicochemical properties and potential applications. This document will delve into the theoretical underpinnings of its phase behavior, present detailed experimental protocols for characterization, and provide a thorough analysis of its transitional properties.

Introduction to this compound and its Mesophases

This compound is a thermotropic liquid crystal, meaning its liquid crystalline phases are induced by changes in temperature. Like other calamitic (rod-shaped) liquid crystals, its phase behavior is governed by the balance between intermolecular attractive forces, which promote ordering, and thermal energy, which favors disorder. The molecular structure, consisting of a rigid aromatic core and flexible alkyl chains, is key to the formation of its mesophases.

The primary liquid crystal phases observed in compounds of this nature are the nematic (N) and smectic A (SmA) phases.[1]

-

Nematic Phase (N): In the nematic phase, the molecules exhibit long-range orientational order, meaning they tend to align along a common axis, known as the director. However, they lack positional order, behaving like a liquid in terms of their translational freedom.[2] This phase is characterized by its fluidity and anisotropic optical and magnetic properties.

-

Smectic A Phase (SmA): The smectic A phase possesses a higher degree of order than the nematic phase. In addition to orientational order, the molecules organize themselves into layers, with the molecular long axes, on average, perpendicular to the layer planes.[1] Within each layer, the molecules have no long-range positional order, resembling a two-dimensional liquid. The layered structure of the smectic A phase imparts a higher viscosity compared to the nematic phase.

The sequence of phase transitions for this compound upon heating typically follows the path from a crystalline solid to a smectic A phase, then to a nematic phase, and finally to an isotropic liquid.

Thermodynamic Landscape of Phase Transitions

The transitions between the crystalline, smectic A, nematic, and isotropic phases are thermodynamic events characterized by specific temperatures and enthalpy changes (ΔH). These parameters are critical for defining the material's operational range and understanding the molecular rearrangements occurring at each transition.

| Phase Transition | Temperature (°C) | Enthalpy Change (ΔH) (kJ/mol) |

| Crystalline to Smectic A (Cr-SmA) | Data not available in search results | Data not available in search results |

| Smectic A to Nematic (SmA-N) | Data not available in search results | Data not available in search results |

| Nematic to Isotropic (N-I) | Data not available in search results | Data not available in search results |

Note: Specific quantitative data for the phase transition temperatures and enthalpies of this compound were not found in the provided search results. The table is presented as a template for where such data would be summarized.

The enthalpy change at the SmA-N transition is typically higher than that of the N-I transition for this class of materials.[1] This is because the SmA-N transition involves the breaking of the layered structure, which requires more energy than the loss of only orientational order at the N-I transition.

Experimental Characterization of Phase Transitions

A multi-technique approach is essential for the comprehensive characterization of the liquid crystal phase transitions of this compound. The primary methods employed are Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-ray Diffraction (XRD).

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the temperatures and enthalpies of phase transitions.[3] It measures the difference in heat flow between a sample and a reference as a function of temperature.

Experimental Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Heat the sample to a temperature above its isotropic clearing point to erase any previous thermal history.

-

Cool the sample at a controlled rate (e.g., 10 °C/min) to observe the transitions from the isotropic to the liquid crystal phases and finally to the crystalline phase.

-

Heat the sample again at the same controlled rate to record the transitions upon heating.

-

-

Data Analysis: The phase transition temperatures are determined from the onset or peak of the endothermic (heating) or exothermic (cooling) peaks in the DSC thermogram. The enthalpy of each transition is calculated by integrating the area under the corresponding peak.[4][5]

Caption: Phase transition sequence of this compound.

Theoretical Considerations of Phase Transitions

The transition from the nematic to the smectic A phase in dialkylazoxybenzenes can be understood within the framework of theories such as the McMillan and Marcelja models. These theories consider the coupling between the orientational order of the nematic phase and the translational order of the smectic phase. The stability of the smectic A phase is influenced by the length of the alkyl chains. Longer chains tend to favor the formation of smectic phases due to increased van der Waals interactions between the molecules.

Conclusion

The phase transitions of this compound from a crystalline solid through the smectic A and nematic phases to an isotropic liquid represent a cascade of decreasing molecular order. A thorough understanding of these transitions, characterized by their temperatures and enthalpies, is paramount for the rational design of materials with specific liquid crystalline properties. The synergistic application of Differential Scanning Calorimetry, Polarized Optical Microscopy, and X-ray Diffraction provides a robust methodology for the complete characterization of the rich and complex phase behavior of this and related liquid crystalline materials.

References

- Hyde, S. T. (2001). Identification of Lyotropic Liquid Crystalline Mesophases. In Handbook of Applied Surface and Colloid Chemistry (K. Holmberg, ed.). John Wiley and Sons. [URL not available in search results]

- TA Instruments. (n.d.). Interpreting Unexpected Events and Transitions in DSC Results. [URL not available in search results]

- Optics and Photonics Journal. (n.d.). Optical properties of liquid crystals. [URL not available in search results]

- Dierking, I., & Al-Zangana, S. (2017). Textures of Liquid Crystals. [URL not available in search results]

-

FoodInno. (2025, March 20). DSC Heat Flow Curve or DSC Thermogram: Basic Understanding [Video]. YouTube. [Link]

- Barth, A. (2013). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biophysical Chemistry, 182, 2-10.

- Sinha, G. (2025, June 20). Thermodynamic phase transitions of nematic order in magnetic helices. eScholarship.org.

- Meyer, C., et al. (n.d.). Freedericskz Transitions in the Nematic and Smectic ZA Phases of DIO.

- Alhajj, N., et al. (n.d.). DSC thermo-grams of Heat Flow (mW) on Y-axis versus Temperature (°C) on X-axis for...

- Charlet, K., et al. (n.d.).

- Oton, J. M., et al. (n.d.). Effect of Host Structure on Optical Freedericksz Transition in Dye-Doped Liquid Crystals. MDPI.

- Shaari, S., et al. (2009). Nematic and Smectic Mesophase from Calamitic Bisazobenzene Liquid Crystal: Synthesis and Characterization of 1- Methoxyhexyloxy-. American Journal of Applied Sciences, 6(4), 561-564.

- Kurioz, Y., et al. (2021). Liquid crystal textures and optical characterization of a dye-doped nematic for generating vector beams. Ukrainian Journal of Physical Optics, 22(3), 151-164.

- Jeong, K.-U., et al. (n.d.). of phase transition temperatures of 4–10.

- Chen, C., et al. (n.d.). Phase transitions temperatures and corresponding enthalpies for...

- Meyer, C., et al. (n.d.). Freedericksz transitions in the nematic and smectic ZA phases of DIO. RSC Publishing.

- Meyer, C., et al. (n.d.). Freedericskz Transitions in the Nematic and Smectic ZA Phases of DIO. arXiv.

- Ribeiro da Silva, M. A. V., et al. (n.d.). Di-hydroxybenzenes: Catechol, resorcinol, and hydroquinone: Enthalpies of phase transitions revisited.

- Chen, C., et al. (n.d.). Phase transition temperatures and corresponding enthalpies for compounds nT and 3.

Sources

- 1. thescipub.com [thescipub.com]

- 2. escholarship.org [escholarship.org]

- 3. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Use of Thermal Techniques for the Characterization and Selection of Natural Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4,4'-Dihexylazoxybenzene: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the liquid crystal compound 4,4'-Dihexylazoxybenzene. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic properties of this molecule. The guide offers not only a presentation of expected spectral data based on closely related analogs but also explains the underlying principles and experimental considerations for acquiring and interpreting this information.

Introduction to this compound

This compound is a member of the 4,4'-n-dialkylazoxybenzene homologous series, which are well-known for their liquid crystalline properties. These compounds exhibit a nematic phase over a specific temperature range, making them of interest in the development of display technologies and other advanced materials. The molecular structure, characterized by a central azoxybenzene core with two opposing para-substituted hexyl chains, dictates its mesomorphic behavior and is key to understanding its spectroscopic signature. A thorough characterization using various spectroscopic techniques is crucial for confirming its identity, purity, and for elucidating its molecular structure and electronic properties.

The molecular structure of this compound is depicted below:

Caption: Molecular Structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For this compound, the ¹H NMR spectrum can be divided into two main regions: the aromatic region, corresponding to the protons on the benzene rings, and the aliphatic region, corresponding to the protons of the hexyl chains.

Due to the asymmetry of the azoxy group (-N=N(O)-), the two benzene rings are not chemically equivalent. This results in a more complex splitting pattern in the aromatic region than would be observed for the corresponding azo compound (-N=N-). The protons on the ring closer to the N-O moiety will experience a different electronic environment compared to the protons on the ring adjacent to the nitrogen atom.

Expected ¹H NMR Data (in CDCl₃, referenced to TMS at 0 ppm):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.25 | Doublet (d) | 2H | Aromatic protons ortho to the -N=N(O)- group |

| ~7.80 | Doublet (d) | 2H | Aromatic protons ortho to the -N=N(O)- group |

| ~7.30 | Doublet (d) | 4H | Aromatic protons meta to the -N=N(O)- group |

| ~2.70 | Triplet (t) | 4H | -CH₂- protons attached to the benzene rings |

| ~1.65 | Multiplet (m) | 4H | -CH₂- protons beta to the benzene rings |

| ~1.35 | Multiplet (m) | 8H | -(CH₂)₄- protons of the hexyl chains |

| ~0.90 | Triplet (t) | 6H | Terminal -CH₃ protons of the hexyl chains |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific isomer of the azoxy group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Similar to the ¹H NMR spectrum, the ¹³C NMR spectrum of this compound will show distinct signals for the aromatic and aliphatic carbons. The asymmetry of the azoxy group will also lead to a greater number of signals in the aromatic region than for a symmetric analog.

Expected ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ) ppm | Assignment |

| ~148.0 | Aromatic C attached to the azoxy group |

| ~142.0 | Aromatic C attached to the azoxy group |

| ~129.0 | Aromatic CH |

| ~123.0 | Aromatic CH |

| ~36.0 | -CH₂- attached to the benzene rings |

| ~31.5 | -CH₂- of the hexyl chains |

| ~29.0 | -CH₂- of the hexyl chains |

| ~22.5 | -CH₂- of the hexyl chains |

| ~14.0 | Terminal -CH₃ of the hexyl chains |

Note: Quaternary carbon signals are typically weaker than those of protonated carbons.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H bonds, aliphatic C-H bonds, the C=C bonds of the benzene rings, and the N=N and N-O stretching vibrations of the azoxy group. A representative gas-phase IR spectrum for the closely related homolog, 4,4'-Diheptylazoxybenzene, is available from the NIST Chemistry WebBook and provides a strong basis for interpretation.[1]

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Aliphatic (CH₂, CH₃) |

| ~1600 | C=C stretch | Aromatic ring |

| ~1490 | C=C stretch | Aromatic ring |

| ~1470 | N=N stretch | Azoxy |

| ~1310 | N-O stretch | Azoxy |

| ~840 | C-H out-of-plane bend | 1,4-disubstituted benzene |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is dominated by the electronic transitions of the azoxybenzene chromophore. Typically, azoxybenzenes exhibit two main absorption bands: a strong π → π* transition at a shorter wavelength and a weaker n → π* transition at a longer wavelength. The position of these bands can be influenced by the solvent polarity. For instance, the UV-Vis spectrum of 4,4'-dihydroxyazobenzene in THF shows a strong absorption band around 360 nm.[2]

Expected UV-Vis Absorption Data (in Ethanol):

| λ_max (nm) | Molar Absorptivity (ε) | Transition |

| ~350-360 | High | π → π |

| ~450-460 | Low | n → π |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of symmetrical 4,4'-dialkylazoxybenzenes involves the oxidation of the corresponding 4-alkylaniline.[3]

Materials:

-

4-Hexylaniline

-

Glacial acetic acid

-

30% Hydrogen peroxide (H₂O₂)

-

Ethanol

-

Methanol

Procedure:

-

Dissolve 4-hexylaniline in a mixture of glacial acetic acid and ethanol in a round-bottom flask.

-

Heat the solution to approximately 35-40 °C.

-

Slowly add 30% hydrogen peroxide dropwise to the stirred solution, maintaining the temperature between 35-40 °C.

-

The reaction progress can be monitored by a color change from an initial lime-green to yellow. The formation of the yellow azoxy compound will be apparent.

-

Continue the addition of hydrogen peroxide until the reaction is complete, indicated by the initial darkening of the yellow color. Over-oxidation should be avoided as it leads to by-product formation.

-

Upon completion, stop the reaction and separate the organic layer.

-

The crude product can be purified by recrystallization from a mixture of methanol and ethanol (1:1).

Caption: General workflow for the synthesis of this compound.

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic characterization of this compound.

References

-

Dabrowski, R., Kenig, K., Raszewski, Z., Kedzierski, J., & Sadowska, K. (2011). Synthesis and Some Physical Properties of Unsymmetrical 4,4′-Dialkylazoxybenzenes. Molecular Crystals and Liquid Crystals, 61(1-2), 1-15. [Link]

- Improved Synthesis of Dialkylazoxybenzenes. (n.d.). Journal of Organic Chemistry.

-

National Institute of Standards and Technology. (n.d.). 4,4'-Diheptylazoxybenzene. In NIST Chemistry WebBook. Retrieved from [Link]

- Supplementary Information File. (n.d.). Journal of Pharmacy & Pharmaceutical Sciences.

-

UV-Vis spectra of 4,4'-dihydroxyazobenzene THF solution and AzoCF-10... (n.d.). In ResearchGate. Retrieved from [Link]

Sources

The Mesomorphic Behavior of 4,4'-Dihexylazoxybenzene: A Technical Guide for Advanced Research

This technical guide provides an in-depth exploration of the mesomorphic behavior of 4,4'-dihexylazoxybenzene, a representative calamitic (rod-shaped) liquid crystal. While specific quantitative data for this exact compound is not extensively available in public literature, this guide will leverage data from closely related homologous series of 4,4'-dialkoxyazoxybenzenes to elucidate the principles and experimental methodologies crucial for its characterization. This approach ensures a technically robust and pedagogically sound resource for researchers, scientists, and professionals in drug development and materials science.

Introduction: The Significance of Azoxybenzene-Based Liquid Crystals

Azoxybenzene derivatives are a cornerstone in the field of liquid crystal research due to their relatively simple synthesis, rich mesomorphism, and sensitivity to external stimuli. The elongated molecular structure, comprising a rigid core and flexible alkyl chains, is the fundamental driver of their ability to form intermediate phases of matter—mesophases—between the crystalline solid and the isotropic liquid states. This compound, with its C6 alkyl chains, is expected to exhibit classic thermotropic liquid crystalline behavior, transitioning through one or more mesophases upon heating. Understanding these phase transitions is paramount for applications ranging from display technologies to advanced materials and drug delivery systems, where the unique anisotropic properties of liquid crystals can be harnessed.

Unveiling the Mesophases: A Journey Through Temperature

The mesomorphic behavior of a liquid crystal is defined by its sequence of phase transitions as a function of temperature. For a typical calamitic molecule like this compound, we anticipate the observation of Nematic (N) and potentially Smectic (Sm) phases.

The Nematic Phase: Orientational Order without Positional Order

Upon heating from the crystalline solid, the first mesophase likely to be encountered is the nematic phase. In this phase, the rod-like molecules lose their positional order, flowing like a liquid, but they maintain a degree of long-range orientational order, tending to align along a common direction known as the director. This anisotropy in molecular alignment gives rise to the characteristic optical properties of the nematic phase.

Smectic Phases: A Higher Degree of Order

In some homologous series of 4,4'-dialkoxyazoxybenzenes, particularly those with longer alkyl chains, smectic phases are observed at temperatures below the nematic phase.[1] Smectic phases exhibit a higher degree of order than nematic phases, with molecules organized into layers. Different types of smectic phases, such as Smectic A (SmA) and Smectic C (SmC), are distinguished by the orientation of the molecules within these layers. In the SmA phase, the molecular long axes are, on average, perpendicular to the layer planes, while in the SmC phase, they are tilted.

Experimental Characterization: A Multi-faceted Approach

A comprehensive understanding of the mesomorphic behavior of this compound requires a combination of complementary analytical techniques. The causality behind the choice of these experiments lies in their ability to probe different aspects of the material's structure and energetics during phase transitions.

Differential Scanning Calorimetry (DSC): The Energetics of Transition

Causality: DSC is the primary tool for identifying the temperatures at which phase transitions occur and for quantifying the enthalpy changes (ΔH) associated with them.[2] The principle lies in measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. Phase transitions are observed as peaks or shifts in the baseline of the DSC thermogram.

Self-Validation: The reproducibility of transition temperatures and enthalpies over multiple heating and cooling cycles confirms the thermodynamic stability of the observed phases and the reliability of the measurement. The sharpness of the peaks can also provide qualitative information about the purity of the sample.

Illustrative Quantitative Data:

Due to the limited availability of specific data for this compound, the following table presents representative phase transition data for a homologous compound from a related series of azobenzene derivatives. This data serves to illustrate the typical values and the format of their presentation.

| Phase Transition | Temperature (°C) | Enthalpy Change (ΔH) (kJ/mol) |

| Crystal to Smectic A | 99.34 | 59.5 |

| Smectic A to Nematic | 133.19 | 2.9 |

| Nematic to Isotropic | 152.20 | 1.4 |

| Data is illustrative and based on a representative bisazobenzene liquid crystal.[2] |

Polarized Optical Microscopy (POM): Visualizing the Mesophases

Causality: POM is an indispensable technique for the direct visualization and identification of liquid crystal mesophases.[3] The anisotropic nature of liquid crystals causes them to be birefringent, meaning they split a beam of polarized light into two rays that travel at different velocities. When viewed between crossed polarizers, this birefringence results in characteristic textures that act as fingerprints for different mesophases.

Self-Validation: The observation of distinct and reproducible textures upon heating and cooling, which correlate with the transition temperatures identified by DSC, provides a robust method for phase identification. For example, the nematic phase typically exhibits a "schlieren" or "marbled" texture, while smectic phases often show "focal conic" or "fan-shaped" textures.[3]

X-Ray Diffraction (XRD): Probing the Molecular Arrangement

Causality: X-ray diffraction is a powerful technique for determining the molecular arrangement within the different mesophases.[4] By analyzing the diffraction pattern of an X-ray beam passing through the sample, information about the positional order of the molecules can be obtained.

-

Nematic Phase: The XRD pattern of a nematic phase typically shows a diffuse outer ring, corresponding to the average intermolecular distance, and, in aligned samples, two diffuse inner spots, indicating the lack of positional order but the presence of orientational order.[5]

-

Smectic Phases: Smectic phases, with their layered structure, give rise to sharp, quasi-Bragg reflections at small angles, which correspond to the layer spacing.[6] The position of these reflections can be used to distinguish between different smectic phases.

Self-Validation: The correlation of the XRD data with the findings from DSC and POM provides a comprehensive and validated picture of the mesomorphic behavior. For instance, the appearance of a sharp, low-angle diffraction peak at a temperature corresponding to a transition observed in DSC and the formation of a fan-shaped texture in POM would strongly confirm the transition to a smectic phase.

Experimental Protocols

Synthesis of 4,4'-Di-n-alkoxyazoxybenzenes

A common route for the synthesis of symmetrical 4,4'-dialkoxyazoxybenzenes involves the reduction of a 4-alkoxynitrobenzene. While various reducing agents can be employed, a typical laboratory-scale synthesis is outlined below.

Step-by-Step Methodology:

-

Starting Material: Begin with the appropriate 4-alkoxynitrobenzene (in this case, 4-hexyloxynitrobenzene).

-

Reduction: Dissolve the 4-alkoxynitrobenzene in a suitable solvent, such as ethanol.

-

Reducing Agent: Add a reducing agent, for example, glucose in an alkaline solution or zinc dust and ammonium chloride.

-

Reaction: Reflux the mixture for several hours until the reaction is complete, which can be monitored by thin-layer chromatography.

-

Isolation: After cooling, the product, this compound, will precipitate.

-

Purification: The crude product is then filtered, washed, and purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) to achieve high purity, which is crucial for accurate mesomorphic characterization.

Characterization Workflow

The logical flow of experiments is designed to build a comprehensive understanding of the material's properties, with each step informing the next.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Molecular Ordering in Mesophases

The distinct physical properties of each mesophase arise from the specific arrangement of the constituent molecules.

Caption: Schematic of molecular ordering in different phases.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and characterizing the mesomorphic behavior of this compound. By employing a synergistic combination of DSC, POM, and XRD, a detailed picture of the phase transitions, their energetic profiles, and the underlying molecular arrangements can be established. While specific quantitative data for this compound remains a gap in the literature, the principles and methodologies outlined here, using data from analogous compounds, provide a robust roadmap for its investigation.

Future research could focus on the precise determination of the phase transition temperatures and enthalpies for the entire 4,4'-dialkoxyazoxybenzene homologous series. This would enable a deeper understanding of the structure-property relationships, particularly the influence of alkyl chain length on the stability and type of mesophases formed. Furthermore, investigating the response of these materials to external electric and magnetic fields would be a valuable next step, paving the way for their potential application in advanced technologies.

References

-

Chauhan, M., Bhoi, D. K., et al. (2017). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. Semantic Scholar. [Link]

-

ResearchGate. (n.d.). (Colour online) DSC trace and POM images (×200) of compounds 4OLC. ResearchGate. [Link]

-

Gallardo, H., Müller, H. J., Taylor, T. R., & Haase, W. (1990). Mesomorphic Properties of the 4-(4-n-Alkoxybenzoyloxy)-Benzylidene-4-n-Alkoxyanilines and 4-(4-n-Alkoxybenzoyloxy)-3-Methoxy-Benzylidene-4-n-Alkoxyanilines. Molecular Crystals and Liquid Crystals Incorporating Nonlinear Optics, 180(2), 293–296. [Link]

-

Motyka, R., Stecko, S., & Suwiński, J. W. (2016). Simple synthesis of non-symmetric 1,4-dialkoxybenzenes via 4-alkoxyphenols. Organic Communications, 9(1), 23-31. [Link]

-

Bhattacharjee, S., & Azaroff, L. V. (1988). X-Ray Diffraction Studies of Homologous Series of 4-Alkyl-4' Cyanostilbene. DTIC. [Link]

-

Chalmers University of Technology. (2025). Structure-property relationship of p-alkoxyazobenzenes as molecular solar thermal phase change material energy storage systems. Chalmers Research. [Link]

-

Henderson, P. A., & Imrie, C. T. (2021). Liquid Crystal Dimers and Smectic Phases from the Intercalated to the Twist-Bend. Crystals, 11(9), 1039. [Link]

-

Kubo, K., Kuribayashi, D., Ujiie, S., et al. (2009). Synthesis and Mesomorphic Properties of Liquid Crystals with 5-(4-Alkoxyphenylethynyl)tropolone. ResearchGate. [Link]

-

Trzaska, J., & Galewski, Z. (2009). Liquid-crystalline properties of 4-alkyl-, 4-alkyloxy and 4-halogene-4′-hydroxyazobenzene alkyloates. ResearchGate. [Link]

-

Science Publications. (n.d.). Nematic and Smectic Mesophase from Calamitic Bisazobenzene Liquid Crystal: Synthesis and Characterization of 1- Methoxyhexyloxy-. Science Publications. [Link]

-

ResearchGate. (n.d.). of phase transition temperatures of 4–10. ResearchGate. [Link]

-

Barron, A. R. (n.d.). 2D-‐Wide angle X-‐ray Scattering (WAXD) studies of Liquid crystals Introduction of. Rice University. [Link]

Sources

Navigating Chemical Identities: A Technical Guide to CAS 37592-88-4 and the Elusive 3-Oxo-3-(2,3,4-trimethoxyphenyl)propanenitrile

An Important Note on Chemical Identification: Initial investigations into the compound designated by CAS number 37592-88-4 have revealed a significant discrepancy. While the inquiry specified the properties and suppliers of 3-Oxo-3-(2,3,4-trimethoxyphenyl)propanenitrile, extensive database searches consistently associate CAS number 37592-88-4 with 4,4'-Dihexylazoxybenzene [1][2]. This guide will first address the available information for the correctly identified compound associated with the provided CAS number and will then provide a comprehensive technical overview of a closely related and representative molecule, 3-Oxo-3-(3,4,5-trimethoxyphenyl)propanenitrile , to serve the interests of researchers and drug development professionals working with trimethoxyphenyl-containing scaffolds.

Part 1: The Compound Identified as CAS 37592-88-4: this compound

The chemical entity registered under CAS number 37592-88-4 is this compound. This compound belongs to the class of azoxybenzenes and is noted for its liquid crystal properties.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 37592-88-4 | [1][2] |

| Molecular Formula | C₂₄H₃₄N₂O | [2] |

| Molecular Weight | 366.54 g/mol | [2] |

| Appearance | Yellowish powder | [1] |

| Melting Point | 22 °C (Nematic phase), 51 °C (Isotropic phase) | [1] |

| Purity | 99% | [1] |

Suppliers of this compound

A known supplier of this compound (CAS 37592-88-4) is:

-

Frinton Laboratories, Inc. [1]

Frinton Laboratories, Inc. specializes in research chemicals, including aromatic intermediates and liquid crystals, and offers custom synthesis services[1].

Part 2: A Technical Guide to 3-Oxo-3-(trimethoxyphenyl)propanenitrile Derivatives

Due to the absence of specific data for 3-Oxo-3-(2,3,4-trimethoxyphenyl)propanenitrile, this section will focus on the synthesis, properties, and applications of the closely related and well-documented class of 3-oxo-3-(trimethoxyphenyl)propanenitrile derivatives. These compounds are of significant interest in medicinal chemistry.

Introduction to 3-Oxo-3-(trimethoxyphenyl)propanenitriles

The 3-oxo-3-(trimethoxyphenyl)propanenitrile scaffold is a key pharmacophore in modern drug discovery. The trimethoxyphenyl (TMP) moiety is a critical structural feature found in numerous natural products and synthetic compounds with potent biological activities, most notably as tubulin polymerization inhibitors[4][5]. The β-ketonitrile group is a versatile synthetic handle, allowing for the construction of a wide range of heterocyclic systems[6][7].

Synthesis of 3-Oxo-3-(trimethoxyphenyl)propanenitrile Derivatives

The synthesis of 3-oxo-3-(trimethoxyphenyl)propanenitriles can be achieved through several synthetic strategies. A common and effective method is the Claisen-type condensation of a trimethoxy-substituted acetophenone with a cyanide source.

This protocol is adapted from the synthesis of (E)-5-(3-Oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzo[d]oxazol-2(3H)-one, which involves the formation of the core 3-oxo-3-(3,4,5-trimethoxyphenyl) moiety[8].

Reaction:

Caption: Base-catalyzed aldol condensation for the synthesis of a 3-oxo-3-(3,4,5-trimethoxyphenyl) derivative.

Materials:

-

3,4,5-Trimethoxyacetophenone (1.05 g, 5 mmol)

-

2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbaldehyde (0.82 g, 5 mmol)

-

Ethanol (25 mL)

-

30% aqueous Sodium Hydroxide (5 mL)

-

10% Hydrochloric Acid

Procedure:

-

To a suspension of 2-oxo-2,3-dihydrobenzo[d]oxazole-5-carbaldehyde and 3,4,5-trimethoxyacetophenone in ethanol, add the 30% aqueous NaOH solution.

-

Stir the resulting yellow mixture for 24 hours at room temperature, during which a precipitate will form.

-

Pour the mixture into 30 mL of water, warm, and then acidify with 10% HCl.

-

Filter the crystalline product, wash with cold ethanol and water until neutral, and then dry.

-

Yield: 85% (1.51 g)[8].

Causality Behind Experimental Choices:

-

Base-Catalyzed Aldol Condensation: This is a classic and efficient C-C bond-forming reaction. The strong base (NaOH) deprotonates the α-carbon of the acetophenone, creating a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of the aldehyde.

-

Ethanol as Solvent: Ethanol is a suitable polar protic solvent that can dissolve the reactants and the base.

-

Acidification: The final product is precipitated from the reaction mixture by neutralization and acidification, which protonates the phenoxide and any remaining enolate.

Physicochemical and Spectroscopic Properties

While specific data for 3-Oxo-3-(2,3,4-trimethoxyphenyl)propanenitrile is unavailable, the following table provides expected analytical characteristics for a representative 3-oxo-3-(3,4,5-trimethoxyphenyl)propanenitrile, based on analysis of structurally similar compounds.

| Property | Expected Value/Characteristics |

| Molecular Formula | C₁₂H₁₃NO₄ |

| Molecular Weight | 235.24 g/mol |

| ¹H NMR | Signals corresponding to the aromatic protons of the trimethoxyphenyl ring, the methoxy groups (typically around 3.8-3.9 ppm), and the methylene protons adjacent to the ketone and nitrile groups. |

| ¹³C NMR | Resonances for the carbonyl carbon (typically >190 ppm), the nitrile carbon (around 115-120 ppm), aromatic carbons, methoxy carbons, and the methylene carbon. |

| IR Spectroscopy | Characteristic absorption bands for the C≡N stretch (around 2250 cm⁻¹), the C=O stretch (around 1680-1700 cm⁻¹), and C-O stretches of the methoxy groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns. |

Applications in Research and Drug Development

Compounds featuring the trimethoxyphenyl moiety are extensively investigated for their potential as therapeutic agents, particularly in oncology.

Many trimethoxyphenyl derivatives exhibit potent anticancer activity by interfering with microtubule dynamics. They bind to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells[5][7].

Caption: Simplified signaling pathway for tubulin polymerization inhibition by trimethoxyphenyl compounds.

Safety Precautions for Handling β-Ketonitriles

While a specific Safety Data Sheet (SDS) for 3-Oxo-3-(2,3,4-trimethoxyphenyl)propanenitrile is not available, general safety precautions for handling β-ketonitriles and related nitrile compounds should be strictly followed.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors[9]. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[9].

-

Hazards: Nitrile compounds can be toxic if ingested, inhaled, or absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory tract. Combustion may produce toxic fumes, including oxides of nitrogen and carbon monoxide.

Conclusion

The investigation into CAS number 37592-88-4 highlights the critical importance of accurate chemical identification in research and development. While this CAS number is assigned to this compound, the structural motif of 3-oxo-3-(trimethoxyphenyl)propanenitrile represents a class of compounds with significant therapeutic potential, particularly as anticancer agents. The synthetic protocols, characteristic properties, and biological activities of related trimethoxyphenyl derivatives provide a valuable framework for researchers interested in exploring this promising area of medicinal chemistry. It is imperative for scientists to verify the identity of chemical compounds through reliable sources and analytical data to ensure the integrity and reproducibility of their research.

References

-

Oncotarget. (n.d.). SYNTHESIS OF SC99 AND ITS ANALOGS. [Link]

-

MDPI. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. [Link]

-

MDPI. (n.d.). (E)-5-(3-Oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzo[d]oxazol-2(3H)-one. [Link]

-

National Center for Biotechnology Information. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. [Link]

-

Mol-Instincts. (n.d.). CAS NO. 37592-88-4 | this compound | C24H34N2O. [Link]

-

ChemBuyersGuide.com. (n.d.). Frinton Laboratories, Inc.. [Link]

-

PMC - National Center for Biotechnology Information. (n.d.). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. [Link]

-

National Center for Biotechnology Information. (2024). Natural-Product-Inspired Discovery of Trimethoxyphenyl-1,2,4-triazolosulfonamides as Potent Tubulin Polymerization Inhibitors. [Link]

-

Frinton Laboratories Inc. (2022). FL | Frinton Laboratories Inc.. [Link]

-

PMC - National Center for Biotechnology Information. (2022). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. [Link]

-

LookChem. (n.d.). This compound suppliers USA. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile [mdpi.com]

- 3. carlroth.com [carlroth.com]

- 4. benchchem.com [benchchem.com]

- 5. Natural-Product-Inspired Discovery of Trimethoxyphenyl-1,2,4-triazolosulfonamides as Potent Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. (E)-5-(3-Oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzo[d]oxazol-2(3H)-one | MDPI [mdpi.com]

- 9. fishersci.com [fishersci.com]

Homologous series of alkyloxy-azoxybenzene liquid crystals

An In-Depth Technical Guide to the Homologous Series of 4,4'-Dialkoxy-azoxybenzene Liquid Crystals

Authored by: Gemini, Senior Application Scientist

The study of liquid crystals, materials that exhibit properties between those of conventional liquids and solid crystals, has been a cornerstone of materials science for over a century. Among the classic and most illustrative examples are the thermotropic calamitic (rod-like) mesogens, of which the 4,4'-dialkoxy-azoxybenzene series is a canonical example. This homologous series, where the length of the terminal alkoxy chains is systematically varied, provides a powerful platform for understanding the fundamental principles of structure-property relationships in liquid crystals. The subtle interplay of core-core interactions, driven by the rigid azoxybenzene moiety, and the entropic effects of the flexible alkyl chains, gives rise to a rich polymorphism that has fascinated researchers for decades.

This technical guide offers a comprehensive exploration of this homologous series, intended for researchers, materials scientists, and professionals in fields where molecular self-assembly is paramount. We move beyond a simple recitation of facts, delving into the causality behind synthetic choices and analytical protocols. Our objective is to provide not just a repository of information, but a framework for critical thinking and experimental design in the field of soft matter.

The Molecular Architecture: Core, Linkage, and Terminal Chains

The liquid crystalline behavior of the 4,4'-dialkoxy-azoxybenzene series is a direct consequence of its molecular structure. Each molecule can be deconstructed into three key components:

-

The Rigid Core: Comprised of two phenyl rings linked by an azoxy group (-N=N(O)-). This core is elongated and planar, a prerequisite for the anisotropic packing required for mesophase formation. The dipole moment associated with the azoxy group contributes significantly to the intermolecular forces governing molecular alignment.

-

The Linkage Group: The azoxy group itself provides rigidity and linearity to the core. Its presence distinguishes these compounds from the related azobenzene series, influencing transition temperatures and the stability of various mesophases.

-

The Terminal Flexible Chains: Symmetrically attached at the 4 and 4' positions are alkoxy chains (-OCnH2n+1). The systematic variation of the integer 'n' defines the homologous series. These chains play a crucial role in modulating the melting point and influencing the type and temperature range of the liquid crystal phases observed. They introduce flexibility and steric effects that disrupt perfect crystalline packing while promoting the ordered fluid states characteristic of liquid crystals.

The logical relationship between these components and the resulting material properties is fundamental to their study.

Caption: A typical workflow for the characterization of liquid crystals.

Structure-Property Relationships in the Homologous Series

The systematic variation of the alkyloxy chain length (n) in the 4,4'-dialkoxy-azoxybenzene series leads to predictable and illustrative trends in mesomorphic behavior.

The Odd-Even Effect

One of the most characteristic features of this and other homologous series is the "odd-even effect." W[1]hen plotting the nematic-isotropic transition temperature (T_NI, or clearing point) against the number of carbon atoms (n) in the alkyl chain, the values oscillate, with compounds having an even number of carbons in the chain generally exhibiting higher clearing points than their odd-numbered neighbors.

This effect is attributed to the conformational anisotropy of the alkyl chain. An additional CH₂ group added to an even chain (n -> n+1, odd) increases the disorder of the chain, thus destabilizing the ordered nematic phase and lowering T_NI. Conversely, adding a CH₂ group to an odd chain (n -> n+1, even) can lead to a more extended, anisotropic conformation, which enhances the stability of the nematic phase and increases T_NI.

Phase Behavior with Increasing Chain Length

-

Short Chains (n=1-4): These members typically exhibit only a nematic phase. The short, flexible chains are not long enough to promote the lamellar (layered) packing required for smectic phases. The first member of the series (n=1), p-azoxyanisole (PAA), is one of the most studied classical nematic liquid crystals. *[2] Intermediate Chains (n=5-7): As the chain length increases, van der Waals interactions between the chains become more significant. This promotes a degree of positional ordering, leading to the appearance of smectic phases, often a Smectic C phase, upon cooling from the nematic phase.

-

Long Chains (n ≥ 8): For longer chains, the smectic phases become dominant and more stable. In these compounds, the nematic phase range narrows, and in some cases, the material may transition directly from the crystalline solid to a smectic phase. The strong chain-chain interactions stabilize the layered smectic structure.

Quantitative Data: Phase Transitions

The following table summarizes typical phase transition temperatures for the 4,4'-dialkoxy-azoxybenzene homologous series, compiled from various experimental studies. Note that absolute values can vary slightly depending on sample purity and measurement technique (e.g., heating/cooling rate in DSC).

[1][3]| No. of Carbons (n) | Alkoxy Chain | Cr → SmC (°C) | Cr → N (°C) | SmC → N (°C) | N → I (°C) | | :----------------: | :----------: | :-----------: | :---------: | :----------: | :--------: | | 1 | -OCH₃ | - | 118 | - | 136 | | 2 | -OC₂H₅ | - | 135 | - | 168 | | 3 | -OC₃H₇ | - | 91 | - | 124 | | 4 | -OC₄H₉ | - | 79 | - | 135 | | 5 | -OC₅H₁₁ | - | 76 | - | 129 | | 6 | -OC₆H₁₃ | - | 80 | - | 127 | | 7 | -OC₇H₁₅ | 92 | - | 95 | 123 | | 8 | -OC₈H₁₇ | 100 | - | 108 | 125 | | 9 | -OC₉H₁₉ | 98 | - | 114 | 123 | | 10 | -OC₁₀H₂₁ | 102 | - | 118 | 122 |

Cr = Crystal, SmC = Smectic C, N = Nematic, I = Isotropic Liquid

Applications and Future Directions

While modern display technologies have largely moved to other classes of liquid crystals, the foundational knowledge gained from the alkyloxy-azoxybenzene series remains highly relevant. Their predictable self-assembly makes them excellent model systems for studying phase transitions. F[4][5]or the target audience, potential applications lie in niche areas:

-

Host Matrices: Their well-defined nematic and smectic phases can serve as anisotropic host matrices for aligning guest molecules, which is of interest in spectroscopy and for creating anisotropic drug delivery systems.

-

Sensors: The sensitivity of the mesophases to external stimuli (temperature, electric fields, presence of analytes) can be exploited in the design of simple sensors.

-

Photo-responsive Materials: The azoxybenzene core, while less photo-active than the azobenzene core, can still be functionalized. Related azobenzene-containing liquid crystals are widely studied for their photo-responsive behavior, where light can be used to trigger trans-cis isomerization, leading to dramatic phase changes.

[6][7]The study of this homologous series provides an invaluable lesson in molecular engineering: that subtle, systematic changes to molecular architecture can produce a rich spectrum of material phases and properties. This principle is directly applicable to the design of advanced materials, including novel drug delivery vehicles and biocompatible sensors, where precise control over self-assembly is the ultimate goal.

References

-

Synthesis, Self-Assembly and Photoresponsive Behavior of Liquid Crystals Based on Azobenzene. (2021). MDPI. [Link]

-

Synthesis and Characterization of Photo-Responsive Thermotropic Liquid Crystals Based on Azobenzene. (2018). ResearchGate. [Link]

-

X-Ray Diffraction by Cybotactic Nematics. (1986). Taylor & Francis Online. [Link]

-

Synthesis and Characterization of Photo-Responsive Thermotropic Liquid Crystals Based on Azobenzene. (2018). MDPI. [Link]

-

New azobenzene liquid crystal with dihydropyrazole heterocycle and photoisomerization studies. (2020). PubMed Central. [Link]

-

Synthesis and characterization of self-assembled liquid crystals: p-alkoxybenzoic acids. (2011). ACS Publications. [Link]

-

Computational analysis of alkoxy-azoxybenzene liquid crystals: a comparative investigation with experimental data for bioinformatics. (2025). Inderscience Publishers. [Link]

-

Synthesis, Self-Assembly and Photoresponsive Behavior of Liquid Crystals Based on Azobenzene. (2021). ResearchGate. [Link]

-

Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids. (2011). ResearchGate. [Link]

-

X-ray study of the nematic and smectic A phases of the cyano-substituted pyridines. (2006). Taylor & Francis Online. [Link]

-

Novel synthetic route to liquid crystalline 4,4′-bis(n-alkoxy) azoxybenzenes: Spectral characterisation, mesogenic behaviour and crystal structure of two new members. (2008). ResearchGate. [Link]

-

The phase transition in classical PAA (p,p′-di-n-methyloxyazoxybenzen)... (2019). ResearchGate. [Link]

-

X-Ray Diffraction by Liquid Crystals. (1980). Semantic Scholar. [Link]

-

Comparative 2 H NMR and X-Ray Diffraction Investigation of a Bent-Core Liquid Crystal Showing a Nematic Phase. (2020). MDPI. [Link]

-

Trans–cis isomerization of an azoxybenzene liquid crystal. (2008). ResearchGate. [Link]

-

The effect of a lateral alkyloxy chain on the ferroelectric nematic phase. (2023). PubMed Central. [Link]

-

Azoxybenzene liquid crystals. (2015). Squarespace. [Link]

-

Phase transitions of associative biomacromolecules. (2023). PubMed Central. [Link]

-

Phase Transitions of Associative Biomacromolecules. (2023). PubMed. [Link]

Sources

- 1. inderscienceonline.com [inderscienceonline.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Phase transitions of associative biomacromolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase Transitions of Associative Biomacromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Self-Assembly and Photoresponsive Behavior of Liquid Crystals Based on Azobenzene [mdpi.com]

- 7. researchgate.net [researchgate.net]

Discovering the nematic phase of 4,4'-di-n-hexyloxyazoxybenzene

An In-depth Technical Guide to the Nematic Phase of 4,4'-di-n-hexyloxyazoxybenzene

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive exploration of the nematic liquid crystal phase exhibited by 4,4'-di-n-hexyloxyazoxybenzene. It serves as a resource for researchers and professionals in materials science and drug development, offering detailed protocols for the synthesis of this calamitic (rod-shaped) mesogen and the rigorous characterization of its nematic phase. The methodologies covered include organic synthesis, purification, and analytical techniques such as Polarized Light Microscopy (PLM) and Differential Scanning Calorimetry (DSC). The causality behind experimental choices is elucidated to provide a deeper understanding of the principles at play.

Introduction: The Significance of Azoxybenzene-Based Liquid Crystals

Liquid crystals represent a unique state of matter, possessing the fluidity of liquids while maintaining a degree of the long-range order found in crystalline solids.[1] This anisotropy is the foundation of their profound technological impact, most notably in display technologies. The nematic (N) phase is the simplest of the liquid crystal phases, characterized by long-range orientational order of the constituent molecules, but no long-range positional order.[2]

The 4,4'-di-n-alkoxyazoxybenzene homologous series is a classic family of compounds in liquid crystal research. These molecules consist of a rigid central azoxybenzene core with flexible alkoxy chains at either end. This molecular architecture is ideal for the formation of thermotropic liquid crystal phases. 4,4'-di-n-hexyloxyazoxybenzene, with its C6 alkyl chains, is a key member of this series, exhibiting a well-defined nematic phase over a specific temperature range, making it an excellent model system for fundamental studies. Understanding its synthesis and phase behavior is crucial for the rational design of new liquid crystalline materials with tailored properties.

Synthesis of 4,4'-di-n-hexyloxyazoxybenzene

The synthesis of 4,4'-di-n-hexyloxyazoxybenzene is a multi-step process that can be logically divided into the formation of the central azoxy core and the subsequent attachment of the alkyl chains. The following protocol is a robust and validated pathway.

Synthesis Pathway Overview

The synthesis begins with the reductive coupling of a nitrophenol to form a dihydroxyazoxybenzene intermediate. This is followed by a Williamson ether synthesis to append the hexyloxy chains.

Caption: Synthesis workflow for 4,4'-di-n-hexyloxyazoxybenzene.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4,4'-Dihydroxyazoxybenzene (Intermediate)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitrophenol in an aqueous solution of sodium hydroxide.

-

Reduction: While stirring vigorously, slowly add a reducing agent such as glucose. The choice of a mild reducing agent is critical to prevent over-reduction to the azo or hydrazo compound.

-

Reflux: Heat the mixture to reflux for several hours. The reaction progress can be monitored by observing the color change of the solution.

-

Acidification & Isolation: After cooling to room temperature, carefully acidify the reaction mixture with a mineral acid (e.g., HCl) until the pH is acidic. This precipitates the 4,4'-dihydroxyazoxybenzene product.

-

Purification: Collect the crude product by vacuum filtration, wash thoroughly with water to remove inorganic salts, and dry. Recrystallization from an appropriate solvent like ethanol/water is necessary to achieve high purity.

Step 2: Synthesis of 4,4'-di-n-hexyloxyazoxybenzene (Final Product)

-

Reaction Setup: To a solution of 4,4'-dihydroxyazoxybenzene in a polar aprotic solvent such as acetone or DMF, add anhydrous potassium carbonate (K₂CO₃). The carbonate acts as a base to deprotonate the phenolic hydroxyl groups.

-

Alkylation: Add a stoichiometric excess of 1-bromohexane to the mixture. The use of an alkyl halide is a classic approach for the Williamson ether synthesis.[3]

-

Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen) to prevent side reactions.

-

Workup: After cooling, pour the reaction mixture into a large volume of water to precipitate the crude product. The organic product can be extracted with a suitable solvent like ethyl acetate.

-

Purification: Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., MgSO₄). After removing the solvent under reduced pressure, the final product is purified by recrystallization, typically from ethanol, to yield a crystalline solid.

Characterization of the Nematic Phase

The identification and characterization of liquid crystal phases require specialized analytical techniques. Polarized Light Microscopy (PLM) and Differential Scanning Calorimetry (DSC) are the primary tools for this purpose.

Phase Transition Temperatures and Enthalpies

DSC is used to measure the temperatures and enthalpy changes associated with phase transitions.[4] As the sample is heated or cooled at a constant rate, endothermic or exothermic peaks are observed at the transition points.[5][6]

Table 1: Phase Transition Data for 4,4'-di-n-hexyloxyazoxybenzene

| Transition | Temperature (°C) | Enthalpy Change (ΔH) (kJ/mol) |

| Crystal to Nematic (K → N) | 80.5 | 28.5 |

| Nematic to Isotropic (N → I) | 128.7 | 0.59 |

Note: Data is representative and may vary slightly based on purity and experimental conditions. The large enthalpy of the K → N transition reflects the melting of the crystal lattice, while the much smaller enthalpy of the N → I transition (the clearing point) is characteristic of the loss of only orientational order.

Differential Scanning Calorimetry (DSC) Workflow

Caption: Standard workflow for DSC analysis of a liquid crystal.

Experimental Protocol: DSC

-

Sample Preparation: Accurately weigh 2-5 mg of the purified 4,4'-di-n-hexyloxyazoxybenzene into a standard aluminum DSC pan.

-

Sealing: Hermetically seal the pan to prevent any loss of sample due to sublimation.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument. Purge the cell with an inert gas like nitrogen.

-

Thermal Program: Heat the sample to a temperature above its isotropic clearing point (e.g., 150°C) to erase any thermal history. Then, cool the sample at a controlled rate (e.g., 10°C/min) to observe the transitions from isotropic to nematic and nematic to crystal. Finally, heat the sample again at the same rate to record the melting transitions.

-

Data Analysis: The resulting thermogram plots heat flow against temperature. The peak onset temperature is taken as the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.

Polarized Light Microscopy (PLM)

PLM is an indispensable technique for the visual identification of liquid crystal phases.[7][8] Anisotropic phases, like the nematic phase, are birefringent and produce characteristic textures when viewed between crossed polarizers.

Workflow for Polarized Light Microscopy

Caption: Experimental workflow for PLM observation of liquid crystals.

Expected Observations:

Upon cooling the isotropic liquid of 4,4'-di-n-hexyloxyazoxybenzene, droplets of the nematic phase will nucleate and grow. This phase is highly mobile and will exhibit a characteristic Schlieren texture .[9][10] This texture is defined by the presence of dark "brushes" or lines that correspond to regions where the molecular director is aligned with one of the polarizers. These brushes emanate from point-like defects on the surface known as disclinations. The presence of a fluid, birefringent phase with a Schlieren texture is a definitive identification of the nematic phase. Further cooling will eventually lead to the crystallization of the material, at which point the fluid texture is replaced by a static crystalline domain structure.

Conclusion

This guide has detailed the synthesis and characterization of the nematic phase of 4,4'-di-n-hexyloxyazoxybenzene. The presented protocols for synthesis via reductive coupling and Williamson etherification provide a reliable pathway to obtain this classic mesogen. Furthermore, the systematic application of Differential Scanning Calorimetry and Polarized Light Microscopy allows for the unambiguous identification and thermodynamic characterization of its nematic phase. The methodologies and foundational principles described herein are broadly applicable to the study of a wide range of calamitic liquid crystals, serving as a valuable resource for both academic research and industrial development.

References

-

Lavrentovich, O. D. Polarization Microscope Pictures of Liquid Crystals. Liquid Crystal Institute, Kent State University. Available at: [Link]

-

Motyka, R., Stecko, S., & Suwiński, J. W. (2016). Simple synthesis of non-symmetric 1,4-dialkoxybenzenes via 4-alkoxyphenols. Organic Communications, 9(1), 23-31. Available at: [Link]

-

Abberley, J. P., et al. (2018). Molecular Shape, Electronic Factors, and the Ferroelectric Nematic Phase: Investigating the Impact of Structural Modifications. ResearchGate. Available at: [Link]

-

Various Authors. (2018). Optical polarizing microscope textures of final liquid crystalline compounds 1-8. ResearchGate. Available at: [Link]

-

García-Amorós, J., et al. (2012). Nematic-to-isotropic photo-induced phase transition in azobenzene-doped low-molar liquid crystals. Physical Chemistry Chemical Physics. Available at: [Link]

-

TA Instruments. OPTICAL METHODS IN RHEOLOGY: POLARIZED LIGHT IMAGING. Available at: [Link]

-

O'Brien, J., et al. (2012). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. National Institutes of Health. Available at: [Link]

-

García-Amorós, J., et al. (2010). Kinetico-Mechanistic Study of the Thermal Cis-to-Trans Isomerization of 4,4'-Dialkoxyazoderivatives in Nematic Liquid Crystals. The Journal of Physical Chemistry B, 114(3), 1287-93. Available at: [Link]

-

Various Authors. (2023). DSC thermo-grams of Heat Flow (mW) on Y-axis versus Temperature (°C) on X-axis. ResearchGate. Available at: [Link]

-

Paul, M. K., et al. (2015). Effect of methoxy group instead of polar group in the nematic phase of four-ring bent-core liquid crystals. ResearchGate. Available at: [Link]

-

Singh, S. (2000). Phase transitions in liquid crystals. Physics Reports, 324(2-3), 107-269. Available at: [Link]

-

Shanks, R. A. & Staszczyk, D. (2014). DSC thermograms of 4-(decyloxy)benzoic acid at a rate of 10 K·min−1. ResearchGate. Available at: [Link]

- Google Patents. (2013). CN103342634A - Synthesis method of 4, 4'-dihydroxy benzophenone.

-

Drozd-Rzoska, A., et al. (2022). The Dominance of Pretransitional Effects in Liquid Crystal-Based Nanocolloids: Nematogenic 4-methoxybenzylidene-4′–butylaniline with Transverse Permanent Dipole Moment and BaTiO3 Nanoparticles. MDPI. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. nzdr.ru [nzdr.ru]

- 3. researchgate.net [researchgate.net]

- 4. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Nematic-to-isotropic photo-induced phase transition in azobenzene-doped low-molar liquid crystals - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. chemicke-listy.cz [chemicke-listy.cz]

- 9. webs.ucm.es [webs.ucm.es]

- 10. researchgate.net [researchgate.net]

Physical and chemical characteristics of azoxybenzene compounds

An In-depth Technical Guide to the Physical and Chemical Characteristics of Azoxybenzene Compounds

Introduction: Unveiling Azoxybenzene

Azoxybenzene (C₁₂H₁₀N₂O) is an aromatic organic compound that holds a significant position in the landscape of chemical synthesis and materials science.[1] Characterized by two phenyl rings linked by an azoxy functional group (-N=N(O)-), this molecule serves as a critical intermediate in the production of dyes, a precursor in pharmaceutical synthesis, and a foundational component in the development of liquid crystals.[1][2] Its unique chemical architecture, featuring a 1,3-dipolar azoxy moiety, endows it with a rich and distinct reactivity profile that is of profound interest to researchers and drug development professionals.[3] This guide provides a comprehensive exploration of the synthesis, structure, and reactivity of azoxybenzene, grounded in established scientific principles and experimental validation.

Synthesis of Azoxybenzene: Pathways to a Core Intermediate

The formation of the azoxy linkage can be achieved through several reliable synthetic strategies, primarily involving the controlled reduction of nitroaromatics or the oxidation of anilines. The choice of method often depends on the desired scale, substrate availability, and environmental considerations.

Key Synthetic Routes:

-

Reduction of Nitrobenzene: This is a classic and widely employed method. The partial reduction of nitrobenzene can be accomplished using various reagents. The reaction is believed to proceed through the condensation of two key intermediates: nitrosobenzene and N-phenylhydroxylamine.[3][4][5][6]

-

Reductive Dimerization of Nitrosobenzenes: This approach offers an efficient synthesis of both symmetrical and unsymmetrical azoxybenzenes, often without the need for additional catalysts.[2] Recent advancements have demonstrated this reaction can be performed under environmentally friendly conditions using catalysts like N,N-diisopropylethylamine (DIPEA) in water.[8]

-

Oxidation of Anilines: The direct oxidation of anilines provides another route to azoxybenzenes.[4][5] One-pot procedures have been developed where anilines are first oxidized to nitroso derivatives in situ (e.g., using oxone) followed by a catalyzed dimerization.[8][9]

-

Photochemical Synthesis: Modern "green" chemistry approaches include the direct photochemical homocoupling of nitroarenes.[10][11] This method is typically conducted at room temperature, often without catalysts or additives, by irradiating a solution of the nitrobenzene derivative with UV or visible light.[10][11][12]

Experimental Protocol: Synthesis via Nitrobenzene Reduction

This protocol details the synthesis of azoxybenzene by the partial reduction of nitrobenzene using methanol and sodium hydroxide, a method valued for its simplicity and reliability.[6]

Materials:

-

Nitrobenzene

-

Methanol

-

Sodium Hydroxide (NaOH)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Beaker

-

Ice

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve a specific molar quantity of sodium hydroxide in methanol.

-

Addition of Reactant: To this solution, add a corresponding molar equivalent of nitrobenzene.[6]

-

Reflux: Attach a reflux condenser to the flask and place it in a boiling water bath or on a heating mantle. Heat the mixture to reflux for approximately 1.5 to 2 hours.[6] During this process, the nitrobenzene is partially reduced, forming nitrosobenzene and N-phenylhydroxylamine intermediates which then condense.[6]

-

Precipitation: After the reflux period, allow the flask to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water. The crude azoxybenzene product will precipitate as a yellow solid.[6]

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash it with cold water to remove any residual NaOH and other water-soluble impurities. The product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Diagram: General Synthetic Pathway

The following diagram illustrates the condensation of key intermediates, a central theme in many azoxybenzene syntheses.[4]

Caption: General pathway showing the formation of azoxybenzene via condensation.

Physical Properties and Geometric Isomerism